molecular formula C19H22FNO4S B2381973 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1705191-78-1

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2381973
CAS RN: 1705191-78-1
M. Wt: 379.45
InChI Key: AYRNQNDURVKRFM-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as FMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPP is a synthetic compound that belongs to the family of amides and is structurally similar to other drugs such as fentanyl and methadone.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetics and metabolism studies are crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. For instance, research on selective androgen receptor modulators (SARMs) showed insights into their pharmacokinetic characteristics and metabolic profiles, which are essential for preclinical development. These studies help in predicting the behavior of related compounds within biological systems, contributing to the development of novel therapeutic agents for diseases like benign hyperplasia (Wu et al., 2006).

Chemical Synthesis and Characterization

The synthesis and characterization of novel compounds, such as the creation of hybrid molecules through the reaction between different chemical entities, provide foundational knowledge for further pharmaceutical applications. This area of research allows scientists to explore the potential of new compounds for treating various conditions by understanding their chemical properties and interactions (Manolov et al., 2022).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies offer insights into the interaction mechanisms between molecules and their biological targets, contributing to the design of more effective and selective drugs. These studies can predict the most energetically favorable conformations of compounds, enhancing our understanding of their therapeutic potential and guiding the development of drugs with optimized efficacy and safety profiles (Otuokere & Amaku, 2015).

Antimicrobial Activity

The evaluation of novel compounds for antimicrobial activity is a significant field of research, especially in the quest for new treatments for bacterial and fungal infections. Studies on various derivatives and their antimicrobial properties can lead to the discovery of new agents that can be effective against resistant strains, addressing the growing concern of antibiotic resistance (Helal et al., 2013).

Analgesic and Anti-inflammatory Properties

Research into the analgesic and anti-inflammatory properties of compounds is vital for the development of new treatments for pain and inflammation. By synthesizing and testing different derivatives, researchers can identify compounds with significant therapeutic effects, potentially leading to the development of new drugs that offer better efficacy and fewer side effects compared to current treatments (Bhat et al., 2020).

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S/c1-25-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(10-7-14)26(2,23)24/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRNQNDURVKRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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